molecular formula C16H12N2O3 B3334231 Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate CAS No. 51310-21-5

Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate

Cat. No.: B3334231
CAS No.: 51310-21-5
M. Wt: 280.28 g/mol
InChI Key: VMPFRXIRCPTOKJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate is a quinazolinone derivative, a class of compounds known for their diverse biological activities This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Scientific Research Applications

Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate is a novel quinazolinone analogue It has been tested for its antibacterial, antitubercular, and anti-hiv potencies , suggesting that it may interact with targets related to these diseases.

Mode of Action

It has shown potent activity against various gram-positive and gram-negative microorganism strains . This suggests that it may interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death.

Biochemical Pathways

Given its antibacterial, antitubercular, and anti-hiv activities , it may interfere with the biochemical pathways essential for the survival and replication of these pathogens.

Result of Action

This compound has shown promising antimicrobial, antitubercular, and anti-HIV activities . It has exhibited potent activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus epidermidis . It also exhibited antitubercular activity and anti-HIV activity . These results suggest that the compound can effectively inhibit the growth of these pathogens, leading to their eradication.

Future Directions

Quinazoline and quinazolinone derivatives are among the most important N-heterocyclic structures and form the core structure of many natural products . They also exhibit useful biological activities and are the subject of ongoing research in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and esterification reactions. One common method includes:

    Condensation: Anthranilic acid reacts with an aldehyde or ketone in the presence of a catalyst such as acetic acid or sulfuric acid to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazolinone core.

    Esterification: The quinazolinone intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry approaches to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the quinazolinone core to its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the quinazolinone core, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, amines

Major Products Formed

    Oxidation: Various oxidized quinazolinone derivatives

    Reduction: Reduced quinazolinone derivatives

    Substitution: Substituted quinazolinone esters

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds like 2-methylquinazolin-4(3H)-one and 2-phenylquinazolin-4(3H)-one share structural similarities with Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate.

    Benzoxazinone derivatives: Compounds like 2-aminobenzoxazin-4-one have similar bicyclic structures but differ in the heteroatoms present.

Uniqueness

This compound is unique due to its specific ester group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities.

Properties

IUPAC Name

methyl 2-(4-oxoquinazolin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-21-16(20)12-7-3-5-9-14(12)18-10-17-13-8-4-2-6-11(13)15(18)19/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPFRXIRCPTOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312253
Record name Methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51310-21-5
Record name NSC251912
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51310-21-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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